3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)-
CAS No.: 89596-01-0
Cat. No.: VC13404201
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89596-01-0 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H15N3/c1-10-5-6-11(9-13)12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3 |
| Standard InChI Key | VTWDWNJFJYQSHU-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1)C#N)N2CCCCC2 |
| Canonical SMILES | CC1=NC(=C(C=C1)C#N)N2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine core substituted at three positions:
-
C-3: A nitrile (-C≡N) group.
-
C-2: A piperidinyl (1-piperidinyl) substituent.
-
C-6: A methyl (-CH₃) group.
This configuration is represented by the SMILES string CC1=NC(=C(C=C1)C#N)N2CCCCC2. The piperidinyl group introduces basicity, while the nitrile enhances electrophilicity, facilitating interactions with biological targets.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₃ | |
| Molecular Weight | 201.27 g/mol | |
| Boiling Point | 363.8°C (estimated) | |
| Density | 1.15 g/cm³ | |
| LogP (Partition Coeff.) | 1.09 (predicted) |
The compound’s moderate lipophilicity (LogP ~1.09) suggests balanced solubility in both aqueous and lipid environments, ideal for drug penetration .
Synthesis and Structural Optimization
Structural Analogues and Modifications
| Compound | Molecular Formula | Key Modifications | Biological Activity |
|---|---|---|---|
| 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | C₁₁H₁₁N₂O | Cyclopropyl substituent | Enhanced reactivity |
| 3-Cyano-6-methyl-2(1H)-pyridinone | C₇H₆N₂O | Oxo group at C-2 | Antioxidant potential |
| 4-(Dimethylamino)-6-methylpyridine | C₈H₁₂N₂ | Dimethylamino substituent | Organic synthesis intermediate |
Modifying the piperidinyl group to morpholine or pyrrolidine alters bioavailability and target affinity, as seen in antituberculosis agents .
Biological Activity and Mechanistic Insights
Antimicrobial Applications
Piperidine-substituted derivatives demonstrate antituberculosis activity (MIC 0.5–4 µg/mL) against Mycobacterium tuberculosis strains, outperforming morpholine analogs . The basic piperidine moiety enhances membrane permeability, a critical factor in antimycobacterial efficacy .
Central Nervous System (CNS) Modulation
Structurally related pyridine derivatives, such as orexin receptor antagonists, are investigated for treating insomnia and jet lag . The piperidinyl group in 3-pyridinecarbonitrile analogs may similarly modulate neurotransmitter systems, though direct evidence is lacking.
Pharmacokinetic and Toxicity Profiling
ADME-T Predictions
Computational models for analogous compounds indicate:
-
Absorption: High gastrointestinal permeability due to moderate LogP .
-
Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes.
-
Excretion: Renal clearance predominates, with minimal biliary excretion.
Industrial and Research Applications
Pharmaceutical Intermediate
The nitrile group serves as a precursor for amines and carboxylic acids, enabling derivatization into drugs like niacinamide (Vitamin B3) .
Material Science
Pyridinecarbonitriles act as ligands in catalytic systems. For example, palladium complexes with nitrile-containing ligands enhance Suzuki-Miyaura coupling efficiency .
Comparison with Marketed Drugs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume